molecular formula C19H19N3OS B2882432 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 851131-45-8

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2882432
CAS No.: 851131-45-8
M. Wt: 337.44
InChI Key: FRVBDXSTXUPJBL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features
The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (Compound ID: G856-1657) is a heterocyclic acetamide derivative with a molecular formula of C₂₃H₂₁N₃OS and a molecular weight of 387.5 g/mol . Its structure comprises:

  • A sulfanyl (-S-) linker bridging the imidazole and acetamide moieties, which may influence redox activity or metal coordination.
  • A naphthalen-1-yl substituent on the acetamide nitrogen, contributing to aromatic stacking interactions and lipophilicity.

Physicochemical Properties
Key properties include:

  • logP: 4.84 (indicative of moderate lipophilicity, favorable for membrane permeability) .
  • Hydrogen bond donors/acceptors: 1 donor and 4 acceptors, suggesting moderate polarity .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)22-12-11-20-19(22)24-13-18(23)21-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVBDXSTXUPJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The imidazole ring is then substituted with a 2,3-dimethylphenyl group through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or reduce the imidazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous acetamide derivatives, emphasizing structural variations, physicochemical properties, and reported bioactivities.

Compound Molecular Formula Key Substituents logP Bioactivity/Application Reference
2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide C₂₃H₂₁N₃OS 2,3-Dimethylphenyl, naphthalen-1-yl 4.84 Not explicitly reported; structural analogs suggest antimicrobial/anticancer potential
2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide C₁₂H₁₃N₃OS Methylsulfanyl, phenyl ~3.0* No explicit data; simpler structure may limit potency
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) C₂₁H₁₈N₅O₄ Naphthyloxy-triazole, 3-nitrophenyl N/A Enhanced electron-withdrawing effects (NO₂) for reactivity modulation
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) C₂₂H₁₆N₆O₅S₂ Benzimidazole-thio, dinitrophenyl N/A Antimicrobial and anticancer activities
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl, thiazole N/A Structural mimic of penicillin lateral chain; ligand coordination
Alachlor C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, diethylphenyl 3.1 Herbicide (pesticide)

*Estimated based on molecular weight and substituents.

Key Structural and Functional Insights:

Imidazole vs. Benzimidazole/Triazole/Thiazole Cores: The target compound’s imidazole core (pKa ~6.9) offers pH-dependent protonation, unlike the basic benzimidazole in W1 (pKa ~5.3) . Thiazole-containing analogs (e.g., in ) show planar aromaticity, favoring π-π stacking in crystal structures .

Substituent Effects: Naphthalen-1-yl vs. Phenyl/Nitrophenyl: The naphthyl group in the target compound increases molecular weight and logP compared to simpler phenyl derivatives (e.g., 6a, 6b) . Electron-Withdrawing Groups (EWGs): Nitro groups in 6c and W1 increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Biological Implications :

  • Antimicrobial Activity : W1’s dinitrophenyl and benzimidazole-thio groups demonstrate broad-spectrum activity, suggesting the target compound’s naphthyl and dimethylphenyl groups may confer similar properties .
  • Herbicidal vs. Pharmaceutical Applications : Alachlor’s chloro and methoxymethyl groups optimize herbicidal activity, contrasting with the target compound’s imidazole-sulfanyl motif, which is more suited for drug design .

Synthetic Methodologies :

  • The target compound likely employs amide coupling or cycloaddition (similar to ’s Cu-catalyzed 1,3-dipolar reaction), whereas thiazole derivatives () use carbodiimide-mediated synthesis .

Biological Activity

The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is an imidazole derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃S
  • Molecular Weight : 257.35 g/mol
  • CAS Number : 91874-85-0

The structure includes a phenylacetamide moiety linked to a sulfanyl and an imidazole ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Recent studies indicate that imidazole derivatives exhibit promising anticancer properties. The compound's structure suggests potential interactions with multiple cellular targets involved in cancer progression:

  • Mechanism of Action : It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and HDAC (Histone Deacetylases) .

Antimicrobial Activity

Research has shown that compounds containing imidazole rings often display antimicrobial effects. The proposed mechanism includes the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Study 1: Antitumor Efficacy

A study evaluated the antiproliferative activity of several imidazole derivatives against various cancer cell lines. The results demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against breast and colon cancer cells .

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast)15.4
Other Imidazole DerivativeHCT116 (Colon)12.3

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of imidazole derivatives, including our compound of interest. It was found to be effective against several strains of bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (μg/mL)
E. coli25
S. aureus30
P. aeruginosa40

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide to achieve high yield and purity?

  • Methodology : Synthesis involves multi-step reactions, including imidazole ring cyclization, sulfanyl group introduction, and amide coupling. Optimize temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., Cu(OAc)₂ for click chemistry). Monitor purity via TLC and confirm structure using NMR and mass spectrometry .
  • Critical Parameters :

  • Reagents : Use sodium hydroxide for substitution, coupling agents (EDC/HOBt) for amide bonds.
  • By-product Mitigation : Employ column chromatography or recrystallization (ethanol/water) for purification .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, acetamide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C bond at ~700 cm⁻¹) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 445.54) .

Q. What are the recommended protocols for assessing the compound's solubility and stability in preclinical studies?

  • Solubility : Test in DMSO (stock solutions) and PBS (for in vitro assays). Use HPLC to quantify solubility thresholds .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C). Monitor via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Approach :

  • Substituent Variation : Modify 2,3-dimethylphenyl (electron-donating/-withdrawing groups) or phenylacetamide moieties.
  • Assays : Test antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activities .
    • Data Analysis : Use QSAR models to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Root Causes : Differences in assay conditions (e.g., serum concentration, incubation time) or impurity levels.
  • Solutions :

  • Standardize Protocols : Follow OECD guidelines for cytotoxicity assays.
  • Replicate Studies : Use orthogonal assays (e.g., ATP-based viability + apoptosis markers) .

Q. What in vivo models are most suitable for evaluating pharmacokinetics and toxicity?

  • Models : Rodents (Sprague-Dawley rats) for bioavailability studies.
  • Parameters :

  • ADME : Plasma half-life (t₁/₂), Cₘₐₓ, AUC via LC-MS/MS.
  • Toxicity : Histopathology of liver/kidney post 28-day exposure .

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